molecular formula C11H11N3O6 B158687 N-(2,4-Dinitrophenyl)proline CAS No. 10200-25-6

N-(2,4-Dinitrophenyl)proline

Cat. No. B158687
CAS RN: 10200-25-6
M. Wt: 281.22 g/mol
InChI Key: MVZXUWLTGGBNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dinitrophenyl)proline, also known as DNPP, is a chemical compound that has been extensively studied in scientific research. It is a derivative of the amino acid proline, and its unique properties have made it a valuable tool in various fields of study. In

Scientific Research Applications

Electrophoretic and Chromatographic Applications

  • N-(2,4-Dinitrophenyl)proline has been used in studies involving electrophoresis and thin-layer chromatography for separation and purification of dinitrophenyl dipeptides, demonstrating variations in molar absorbancy and infrared absorption spectra (Loudfoot & Chan, 1967).
  • It has also been employed in high-performance liquid chromatographic enantiomer separation, particularly useful for identifying the configuration of α-substituted proline analogues in peptide epimers (Péter et al., 2003).

Immunogenicity and Antibody Interaction

  • Research on the immunogenicity of poly-L-proline and its dinitrophenyl derivatives showed their potential for generating specific antibodies, which could be useful in immunology studies (Gurari, Ungar-Waron, & Sela, 1973).

Analytical and Synthetic Chemistry

  • N-(2,4-Dinitrophenyl)proline has been used in the synthesis of functionalized proline residues and peptides, providing a versatile approach for the synthesis of diverse peptides (Pandey et al., 2013).
  • Its derivatives have been applied as reagents in the synthesis and identification of monoclonal antibodies, indicating its role in biochemical research and molecular biology (Yang et al., 2006).

Solvatochromism and Spectroscopy

  • Studies involving solvatochromism of dinitrophenyl derivatives of proline have shed light on their properties and potential applications in various spectroscopic methods (Hofmann et al., 2008).

properties

IUPAC Name

1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXUWLTGGBNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906984
Record name 1-(2,4-Dinitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dinitrophenyl)proline

CAS RN

1655-55-6, 10200-25-6
Record name L-Proline,4-dinitrophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dinitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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